molecular formula C11H22Cl2N2 B1424735 n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1219960-32-3

n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No. B1424735
CAS RN: 1219960-32-3
M. Wt: 253.21 g/mol
InChI Key: GOTRODJKSZTMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride, also known as NAPPD, is a synthetic compound that has been studied for its potential use in scientific research. NAPPD is a derivative of the amino acid alanine and is a pyrrolidinylmethyl derivative of the amino acid allylglycine. This compound has been studied for its potential uses in a variety of scientific research applications, such as as a reagent for the synthesis of organic compounds, a ligand for the study of enzyme kinetics, and a substrate for the study of enzyme-catalyzed reactions.

Scientific Research Applications

Double Bond Migration in N-Allylic Systems

Research has shown that the isomerization of N-allyl compounds, including amines, imines, amides, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds can be catalyzed by transition metal complexes. This transformation is crucial for the selective syntheses of enamines, enamides, azadienes, and other compounds. The process involves asymmetric isomerization, providing a pathway for the synthesis of N-(1-propenyl) compounds, with implications for creating stereochemically complex structures (Krompiec et al., 2008).

C-N Bond Forming Cross-Coupling Reactions

The development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the importance of N-allyl compounds in organic synthesis. These systems have been applied to aromatic, heterocyclic, and aliphatic amines, facilitating the synthesis of complex organic molecules. Such advancements underscore the versatility of N-allyl compounds in coupling reactions, with potential applications in pharmaceuticals and agrochemicals (Kantam et al., 2013).

Nucleophilic Displacements at Carbonyl Compounds

Nucleophilic displacements at carbonyl centers, involving N-allyl compounds, are critical for the synthesis of a wide range of organic molecules. These reactions, often proceeding through a stepwise mechanism, enable the formation of zwitterionic tetrahedral intermediates, crucial for synthesizing pharmaceuticals and other bioactive molecules (Dey, 2015).

Degradation of Nitrogen-Containing Hazardous Compounds

The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) indicates the environmental relevance of N-allyl compounds. These processes are effective in mineralizing resistant compounds, suggesting potential applications in wastewater treatment and environmental remediation (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Novel Compounds

Research on the synthesis and structural properties of novel compounds, such as substituted thiazolidin-4-ones, showcases the utility of N-allyl compounds in generating new materials with potential applications in drug design and materials science (Issac & Tierney, 1996).

properties

IUPAC Name

N-prop-2-enyl-N-(pyrrolidin-3-ylmethyl)prop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTRODJKSZTMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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